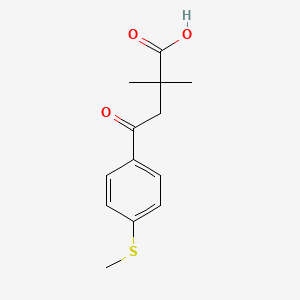

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

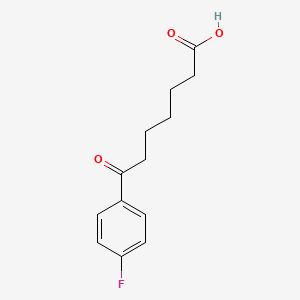

“2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid” is a chemical compound with the molecular formula C13H16O3S . It has a molecular weight of 252.33 g/mol . The IUPAC name for this compound is 2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16O3S/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure. The Canonical SMILES for this compound is CC©(CC(=O)C1=CC=C(C=C1)SC)C(=O)O .

Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of this compound are both 252.08201554 g/mol . The Topological Polar Surface Area is 79.7 Ų . The Heavy Atom Count is 17 .

Aplicaciones Científicas De Investigación

Organophosphorus Compounds Synthesis

Studies on organophosphorus compounds have revealed that certain 3-oxo esters, including variants similar to 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid, are capable of reacting with phosphine sulfide derivatives to yield 3H-1,2-dithiole-3-thiones. This reaction is notable for its nearly quantitative yields, making it significant in the field of organophosphorus chemistry (Pedersen & Lawesson, 1974).

Synthesis of Thiopeptide Antibiotics

The compound has been employed in the synthesis of dimethyl sulfomycinamate, a derivative of thiopeptide antibiotics. This synthesis involves a complex, multi-step process that demonstrates the compound's utility in creating complex molecular structures (Bagley et al., 2005).

Complexation Behavior in Catalysis

Research has also been conducted on the complexation behavior of related compounds in catalytic processes. These studies are crucial for understanding how such compounds can be utilized in catalytic reactions, particularly in rhodium-catalyzed hydroformylation (Mikhel et al., 2011).

Role in Bioactivity Studies

Studies on the bioactivity of similar compounds, particularly in relation to their reactivity and potential biological applications, have been conducted. These studies provide insight into how such compounds might be used in biological contexts (Tian et al., 2009).

Photocatalysis and Environmental Applications

The compound and its derivatives have been studied in the context of photocatalysis, particularly in the degradation of certain herbicides. This research highlights the potential environmental applications of the compound in the field of photocatalytic degradation (Xu et al., 2007).

Propiedades

IUPAC Name |

2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZAVGUPRASPHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)SC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645353 |

Source

|

| Record name | 2,2-Dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid | |

CAS RN |

898766-73-9 |

Source

|

| Record name | 2,2-Dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)